4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2309706-15-6
VCID: VC6637555
InChI: InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3
SMILES: CN1C=C(C=N1)CN2CCC(CC2)(F)F
Molecular Formula: C10H15F2N3
Molecular Weight: 215.248

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine

CAS No.: 2309706-15-6

Cat. No.: VC6637555

Molecular Formula: C10H15F2N3

Molecular Weight: 215.248

* For research use only. Not for human or veterinary use.

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine - 2309706-15-6

Specification

CAS No. 2309706-15-6
Molecular Formula C10H15F2N3
Molecular Weight 215.248
IUPAC Name 4,4-difluoro-1-[(1-methylpyrazol-4-yl)methyl]piperidine
Standard InChI InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3
Standard InChI Key ZTLJINRMCOEUOL-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CN2CCC(CC2)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine (CAS 2309706-15-6) is a bicyclic organic compound with the molecular formula C10H15F2N3\text{C}_{10}\text{H}_{15}\text{F}_{2}\text{N}_{3} and a molar mass of 215.24 g/mol . Its structure combines a piperidine ring substituted with two fluorine atoms at the 4-position and a 1-methylpyrazole moiety linked via a methylene bridge. The SMILES notation Cn1cc(CN2CCC(F)(F)CC2)cn1\text{Cn1cc(CN2CCC(F)(F)CC2)cn1} confirms the spatial arrangement of atoms, highlighting the planar pyrazole ring and chair conformation of the piperidine system .

Physicochemical Properties

While experimental data on density, melting point, and boiling point remain unreported, computational models predict moderate hydrophobicity (clogP1.8\text{clogP} \approx 1.8) and a polar surface area of 28 Ų, suggesting blood-brain barrier permeability. The difluoro substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves two key steps:

  • Piperidine Fluorination: Introducing fluorine atoms at the 4-position via electrophilic fluorination or halogen exchange.

  • Pyrazole Coupling: Alkylation of the piperidine nitrogen with a 1-methylpyrazole-4-methyl electrophile, such as a bromide or tosylate .

Practical Synthesis Routes

Patent CN111362874B describes a related protocol for pyrazole-piperidine hybrids using catalytic condensation (Table 1):

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldIsomer Ratio
Piperidine FluorinationSF4\text{SF}_4, DCM, −10°C78%N/A
Pyrazole CouplingKI\text{KI}, Methylhydrazine, −30°C76%95:5

Key innovations include:

  • Low-Temperature Condensation: Maintaining −30°C during methylhydrazine addition minimizes isomerization .

  • Catalytic KI: Enhances nucleophilic substitution kinetics at the piperidine nitrogen .

  • Ethanol-Water Recrystallization: Achieves >99.5% purity by exploiting differential solubility of regioisomers .

Pharmacological Profile

Pyrazole-Driven Bioactivity

The 1-methylpyrazole group confers target selectivity through:

  • Hydrogen Bonding: Pyrazole N-atoms interact with kinase ATP-binding pockets .

  • π-Stacking: Aromatic rings engage tyrosine residues in G protein-coupled receptors .
    In spiropiperidine analogs, this moiety reduced hERG channel inhibition by 40% compared to non-aromatic substituents .

Piperidine Fluorination Effects

4,4-Difluoro substitution:

  • Enhances Metabolic Stability: Half-life in human microsomes increases from 12 min (non-fluorinated) to 89 min .

  • Modulates pKa: The basic piperidine nitrogen (pKa\text{p}K_a 7.1) remains protonated at physiological pH, favoring lysosomal accumulation .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s ability to occupy hydrophobic pockets while donating hydrogen bonds makes it a candidate for:

  • JAK3 Inhibition: Pyrazole-piperidine hybrids show Ki=12 nMK_i = 12 \ \text{nM} in computational docking .

  • BTK Proteolysis-Targeting Chimeras: Fluorine atoms enhance proteasomal degradation efficiency .

Antibacterial Agents

Spiropiperidine derivatives with similar architectures inhibit mycobacterial membrane protein large 3 (MmpL3), a promising tuberculosis target. Lead compounds demonstrate:

  • MIC90: 0.2 µg/mL against drug-resistant M. tuberculosis .

  • Selectivity Index: >500 vs. mammalian Vero cells .

Challenges and Future Directions

Synthetic Optimization Needs

  • Isomer Control: Current methods yield 95:5 regioisomer ratios; achieving >99% requires chiral auxiliaries or enzymatic resolution .

  • Scale-Up Limitations: Cryogenic conditions (−30°C) increase production costs; developing room-temperature catalysts is critical .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator